molecular formula C9H7NO B13153959 1-(2-Aminophenyl)prop-2-yn-1-one

1-(2-Aminophenyl)prop-2-yn-1-one

Cat. No.: B13153959
M. Wt: 145.16 g/mol
InChI Key: CBOWGLPMZMNMKM-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)prop-2-yn-1-one is an organic compound with a unique structure that includes an amino group attached to a phenyl ring, which is further connected to a propynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 2-aminophenylacetylene with propargyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical transformations and its versatility in scientific research make it a valuable compound in multiple fields .

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

1-(2-aminophenyl)prop-2-yn-1-one

InChI

InChI=1S/C9H7NO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6H,10H2

InChI Key

CBOWGLPMZMNMKM-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=CC=CC=C1N

Origin of Product

United States

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